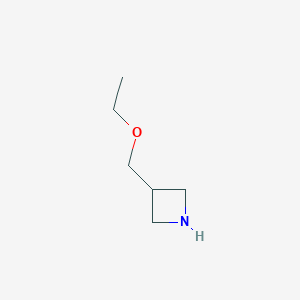

3-(Ethoxymethyl)azetidine

描述

3-(Ethoxymethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity to these compounds. The ethoxymethyl group attached to the azetidine ring further modifies its chemical properties, making it a compound of interest in various fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)azetidine typically involves the alkylation of azetidine with ethoxymethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and ethoxymethyl chloride as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .

化学反应分析

Types of Reactions

3-(Ethoxymethyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the nature of the nucleophile used .

科学研究应用

3-(Ethoxymethyl)azetidine has found applications in several scientific fields:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and as a scaffold for drug development.

Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

作用机制

The mechanism of action of 3-(Ethoxymethyl)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules. This reactivity is exploited in both synthetic chemistry and biological applications .

相似化合物的比较

Similar Compounds

Azetidine: The parent compound without the ethoxymethyl group.

3-Methylazetidine: Similar structure but with a methyl group instead of an ethoxymethyl group.

3-(Hydroxymethyl)azetidine: Contains a hydroxymethyl group instead of an ethoxymethyl group.

Uniqueness

3-(Ethoxymethyl)azetidine is unique due to the presence of the ethoxymethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it a versatile compound in various chemical reactions and applications .

生物活性

3-(Ethoxymethyl)azetidine is a nitrogen-containing heterocyclic compound that belongs to the azetidine family. Its unique four-membered ring structure, combined with the ethoxymethyl substituent, imparts distinctive chemical properties that have made it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 113.19 g/mol. The presence of the ethoxymethyl group enhances its lipophilicity and alters its electronic properties, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to the inherent ring strain in the azetidine structure. This strain facilitates reactivity, allowing the compound to participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Binding : It can act as a ligand for various receptors, potentially modulating signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Activity : Initial studies suggest that derivatives of azetidines exhibit antimicrobial properties, which could be extended to this compound. The compound's structure allows for interaction with bacterial cell membranes or essential enzymes involved in bacterial metabolism.

- Anticancer Properties : Some azetidine derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy in this area.

- Neuropharmacological Effects : Azetidines have been explored for their potential effects on the central nervous system (CNS). Compounds like this compound could serve as scaffolds for developing CNS-active drugs.

Research Findings and Case Studies

Recent literature has provided insights into the biological activity and synthetic applications of this compound:

- A study highlighted the synthesis and evaluation of various azetidine derivatives, including those with ethoxy substituents, which demonstrated significant cytotoxic activity against cancer cell lines .

- Another investigation focused on the pharmacokinetic properties of azetidines, revealing that modifications like those found in this compound could enhance bioavailability and therapeutic index .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azetidine | Basic four-membered ring | Lacks substituents; serves as a parent structure |

| 3-Methylazetidine | Methyl group at position 3 | Increased steric hindrance compared to ethoxy |

| 3-(Hydroxymethyl)azetidine | Hydroxymethyl group at position 3 | Different reactivity profile due to hydroxyl group |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethoxymethyl)azetidine and its derivatives?

- Methodological Answer : Synthesis often involves functionalization of the azetidine ring. For example, nucleophilic substitution reactions with ethoxymethyl halides or Mitsunobu reactions using ethoxymethyl alcohols are common. Evidence from azetidine derivative synthesis (e.g., dopamine transporter ligands) highlights the use of palladium catalysts and tert-butyloxycarbonyl (Boc) protection strategies to stabilize intermediates . Solubility data for structurally similar compounds (e.g., Azetidin-3-ylmethanol hydrochloride) suggest using polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include logP (lipophilicity), pKa, and solubility. Experimental determination via HPLC or shake-flask methods is recommended. Computational tools (e.g., Molinspiration, SwissADME) can predict parameters like topological polar surface area (TPSA), which correlates with blood-brain barrier permeability. For example, Azetidin-3-ylmethanol hydrochloride exhibits TPSA = 32.26 Ų and "very soluble" classification in water, methanol, and ethanol .

Q. What analytical techniques are critical for purity assessment and structural elucidation?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm regioselectivity of ethoxymethyl substitution. LC-MS or GC-MS (e.g., as applied in plant extract analyses) ensures purity and detects byproducts . For enantiomeric resolution, chiral HPLC or capillary electrophoresis is essential, as demonstrated in enantioselective azetidine desymmetrization studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in enantioselectivity mechanisms for azetidine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics simulations can identify transition states and activation energies. For example, studies on chiral phosphoric acid-catalyzed reactions reveal that activation via the azetidine nitrogen and thione tautomer (Mode A) has the lowest free energy barrier, explaining enantioselectivity trends . Validate computational results with experimental kinetic data and isotopic labeling.

Q. What strategies address conflicting SAR data in neurotransmitter transporter targeting?

- Methodological Answer : Discrepancies in dopamine transporter (DAT) affinity among azetidine derivatives may arise from conformational flexibility or off-target binding. Use radioligand displacement assays (e.g., ³H-WIN 35,428 for DAT) to compare binding affinities across analogs. Structural modifications, such as introducing bulkier substituents (e.g., adamantyl groups), can enhance selectivity, as shown in tropane-azetidine hybrid studies .

Q. How can in vitro/in vivo models evaluate the neuroinflammatory activity of this compound derivatives?

- Methodological Answer : Test compounds in lipopolysaccharide (LPS)-stimulated BV2 microglial cells to measure NLRP3 inflammasome inhibition (e.g., IL-1β ELISA, caspase-1 activity assays). For in vivo validation, use rodent models of neuroinflammation (e.g., MPTP-induced Parkinson’s disease) and assess behavioral outcomes and biomarker levels (e.g., TNF-α, IL-6) .

Q. What experimental designs mitigate reproducibility issues in azetidine-based catalyst systems?

- Methodological Answer : Document reaction parameters (solvent, temperature, catalyst loading) rigorously. For asymmetric catalysis, replicate conditions from enantioselective desymmetrization studies (e.g., 0°C, 24 hr reaction time with 10 mol% chiral phosphoric acid). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to quantify yields and ee% .

Q. Data Analysis and Interpretation

Q. How should researchers handle large datasets from azetidine SAR studies?

- Methodological Answer : Organize raw data (e.g., IC₅₀ values, spectroscopic data) into appendices, with processed data (statistical analyses, dose-response curves) in the main text. Use tools like GraphPad Prism for nonlinear regression and PCA to identify key structural determinants of activity .

Q. What statistical methods validate contradictory results in azetidine bioactivity studies?

属性

IUPAC Name |

3-(ethoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-5-6-3-7-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJMAVHXYPLBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312405 | |

| Record name | 3-(Ethoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897086-97-4 | |

| Record name | 3-(Ethoxymethyl)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethoxymethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。